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Structural and Electronic Properties

The geometric and electronic structure of Isoconazole is foundational to its function and interaction with

biological targets.

Optimal Computational Methods: DFT studies indicate that the CAM-B3LYP functional with the 6-
31G(d,p) basis set is particularly effective for geometry optimization of Isoconazole, yielding the
smallest root-mean-square deviation (RMSD) for its rotamers [1].

Molecular Electrostatic Potential (MEP): Analysis of the MEP, often performed at the CAM-
B3LYP/6-311++G(2d,3p) level of theory, reveals the charge distribution across the molecule. This

identifies regions susceptible to electrophilic or nucleophilic attack, which are critical for
understanding drug-receptor interactions [1].

Atomic Charge Distribution: Different population analysis methods (Mulliken, CHelpG, NBO) yield
varying atomic charges on key heteroatoms. For instance, the pyrrolic nitrogen (N1) and oxygen (O1)

atoms often carry significant negative charges, while the charges on chlorine atoms can vary in sign
and magnitude depending on the method used [1].

Table: Key Heteroatom Charges in Isoconazole from DFT Calculations [1]

Heteroatom Mulliken (CAM-B3LYP) CHelpG (CAM-B3LYP) NBO (CAM-B3LYP)

N1 (Pyrrolic N) -0.289 -0.607 -0.510
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Heteroatom Mulliken (CAM-B3LYP) CHelpG (CAM-B3LYP) NBO (CAM-B3LYP)

N2 0.111 0.178 -0.421

O1 -0.376 -0.406 -0.610

Cl1 -0.044 -0.112 0.012

Spectroscopic Characterization via DFT

DFT calculations allow for the accurate prediction and assignment of experimental spectroscopic data.

Vibrational (FT-IR) Spectroscopy: The calculated IR spectrum of Isoconazole using the CAM-
B3LYP functional shows good agreement with the experimental FT-IR spectrum, enabling precise
identification of vibrational modes [1].

UV-Vis Spectroscopy: Theoretical UV-vis spectra can be computed using Time-Dependent DFT
(TD-DFT). The B3LYP functional has been shown to provide good compatibility with the

experimental UV spectrum of Isoconazole. Natural bond orbital (NBO) analysis and linear response
methods help explain spectral differences between similar azole drugs [1].

Nuclear Magnetic Resonance (¹H NMR): The B3LYP functional accurately describes the ¹H NMR
chemical shifts of Isoconazole, showing excellent agreement with experimental results. This is vital

for confirming molecular identity and purity [1].

Table: Recommended DFT Methods for Spectral Simulation of Isoconazole [1]

Spectroscopic
Technique

Recommended
Functional/Method

Key Application

Geometry
Optimization

CAM-B3LYP/6-31G(d,p) Achieving the most stable molecular

structure

IR Spectrum CAM-B3LYP Simulating vibrational modes and matching

experimental FT-IR

UV-Vis Spectrum B3LYP or Linear Response

TD-DFT

Simulating electronic transitions and

explaining spectral features
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Spectroscopic
Technique

Recommended
Functional/Method

Key Application

¹H NMR Spectrum B3LYP Calculating chemical shifts for structural

validation

Experimental Validation and Pharmaceutical
Applications

Theoretical DFT findings are supported and applied through experimental studies that enhance the drug's

properties.

Solubility Enhancement with Cyclodextrins: Experimental research forms inclusion complexes

between Isoconazole nitrate and Methyl-β-cyclodextrin (M-β-CD) to tackle its low aqueous
solubility. Phase solubility studies show an AL-type diagram with a 1:1 molar ratio and a stability

constant (KS) of 2711 M⁻¹ [2].

Characterization of Complexes: The successful formation of inclusion complexes is confirmed using
FT-IR and ¹H NMR, which detect changes in vibrational modes and chemical shifts due to host-guest

interactions [2]. Spray-drying (SD) proved more effective than freeze-drying (FD), yielding
complexes with ~7-fold higher aqueous solubility than pure Isoconazole nitrate [2].
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Start: Isoconazole Nitrate Analysis

DFT Computational Study Experimental Validation

Pharmaceutical Application

Geometry Optimization
(CAM-B3LYP/6-31G(d,p))

Complex Formation
(ISN + M-β-CD)

Solubility Enhancement
(~7x increase with SD)

Electronic Analysis
(MEP, NBO, TD-DFT)

Spectral Calculation
(IR, UV, NMR)

Characterization
(FT-IR, ¹H NMR, SEM, DSC)

 Validates

Spray-Drying (SD)
Freeze-Drying (FD)

 Confirms

Bioavailability Improvement
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DFT and experimental workflow for Isoconazole nitrate development.

Methodology for Key Experiments

For researchers aiming to reproduce or build upon these findings, here are the core methodological details.

DFT Computational Protocol:

Geometry Optimization: Begin with a conformational search, then optimize the geometry of

the most stable rotamers using the CAM-B3LYP functional and the 6-31G(d,p) basis set.
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm

a true energy minimum (no imaginary frequencies) and to obtain the theoretical IR spectrum.
Electronic Property Analysis: Calculate the Molecular Electrostatic Potential (MEP) and

perform Natural Bond Orbital (NBO) analysis using a larger basis set like 6-311++G(2d,3p).
Spectroscopic Simulation: Use TD-DFT (B3LYP) for the UV-vis spectrum and the GIAO
method with B3LYP for calculating ¹H NMR chemical shifts [1].

Experimental Complexation via Spray-Drying:

Preparation: Dissolve Isoconazole nitrate and Methyl-β-cyclodextrin (M-β-CD) in a suitable
solvent (e.g., ethanol-water) in a 1:1 molar ratio.

Spray-Drying: Process the solution using a spray dryer with optimized parameters (e.g., inlet
temperature, feed flow rate, and atomization pressure) to obtain a dry, powdered inclusion

complex [2].
Characterization:

Use FT-IR to observe shifts in characteristic bands (e.g., imidazole C=N stretch).
Employ ¹H NMR (e.g., in DMSO-d6) to detect changes in proton chemical shifts,

particularly for the aromatic and imidazole rings, confirming inclusion.
Perform phase solubility studies to determine the complexation efficiency (CE) and

stability constant (KS) [2].

The integration of DFT modeling and experimental formulation is a powerful approach for antifungal drug

development. Future research could focus on DFT-based docking studies to precisely model the interaction

between Isoconazole and its target enzyme, lanosterol 14-α-demethylase.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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